Oxybuprocaine N-Oxide Dihydrochloride
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Overview
Description
Oxybuprocaine N-Oxide Dihydrochloride is a derivative of oxybuprocaine, a local anesthetic commonly used in ophthalmology and otolaryngology. This compound is known for its ability to temporarily numb the surface of the eye or mucous membranes, making it useful for various diagnostic and minor surgical procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxybuprocaine N-Oxide Dihydrochloride typically involves the nitration of 3-hydroxybenzoic acid to produce 3-hydroxy-4-nitrobenzoic acid. This intermediate is then esterified with ethanol to form ethyl 3-hydroxy-4-nitrobenzoate. The phenoxide ion is prepared from potash and alkylated with 1-bromobutane to yield ethyl 3-butoxy-4-nitrobenzoate. This product is then crystallized from hydrochloric acid and halogenated with thionyl chloride to produce 3-butoxy-4-nitrobenzoyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Oxybuprocaine N-Oxide Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to its parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include various oxides, reduced amines, and substituted derivatives .
Scientific Research Applications
Oxybuprocaine N-Oxide Dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: Employed in studies involving nerve conduction and membrane permeability.
Medicine: Utilized as a local anesthetic in ophthalmology and otolaryngology.
Industry: Used in the formulation of pharmaceutical products
Mechanism of Action
Oxybuprocaine N-Oxide Dihydrochloride exerts its effects by binding to sodium channels and stabilizing the neuronal membrane. This decreases its permeability to sodium ions, inhibiting the depolarization of the neuronal membrane and blocking the initiation and conduction of nerve impulses .
Comparison with Similar Compounds
Similar Compounds
Tetracaine: Another local anesthetic with similar uses but different chemical structure.
Proparacaine: Used in ophthalmology, similar in function but less potent.
Bupivacaine: A longer-acting local anesthetic used in various medical procedures
Uniqueness
Oxybuprocaine N-Oxide Dihydrochloride is unique due to its specific binding affinity to sodium channels and its rapid onset of action. It is less irritating compared to other local anesthetics like tetracaine .
Properties
Molecular Formula |
C17H30Cl2N2O4 |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
2-(4-amino-3-butoxybenzoyl)oxy-N,N-diethylethanamine oxide;dihydrochloride |
InChI |
InChI=1S/C17H28N2O4.2ClH/c1-4-7-11-22-16-13-14(8-9-15(16)18)17(20)23-12-10-19(21,5-2)6-3;;/h8-9,13H,4-7,10-12,18H2,1-3H3;2*1H |
InChI Key |
LDNGPLIZHRGGPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)OCC[N+](CC)(CC)[O-])N.Cl.Cl |
Origin of Product |
United States |
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